molecular formula C7H6BrClO2 B15361025 5-Bromo-3-chloro-2-methoxyphenol

5-Bromo-3-chloro-2-methoxyphenol

Cat. No.: B15361025
M. Wt: 237.48 g/mol
InChI Key: SXCCRTRTFHPOIY-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-methoxyphenol is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenol ring

Synthetic Routes and Reaction Conditions:

  • Starting Material: The synthesis typically begins with o-methoxyphenol as the starting material.

  • Acetylation: The phenolic hydroxyl group is protected by acetylation using acetic anhydride.

  • Bromination: Bromination is performed using bromine in the presence of iron powder as a catalyst.

  • Deacetylation: Finally, the acetyl protecting group is removed to yield this compound.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance production rates.

Types of Reactions:

  • Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Typical reagents include bromine (Br₂) for bromination and chlorine (Cl₂) for chlorination.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: Aminophenols and other reduced derivatives.

  • Substitution: Brominated and chlorinated phenols.

Scientific Research Applications

Chemistry: 5-Bromo-3-chloro-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: It may serve as a precursor for the development of new drugs, particularly those targeting bacterial infections and oxidative stress-related diseases.

Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-bromo-3-chloro-2-methoxyphenol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 2-Bromo-3-chlorophenol: Similar structure but lacks the methoxy group.

  • 3-Bromo-2-chlorophenol: Different position of bromine and chlorine.

  • 2-Methoxy-3-chlorophenol: Lacks the bromine atom.

Uniqueness: 5-Bromo-3-chloro-2-methoxyphenol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H6BrClO2

Molecular Weight

237.48 g/mol

IUPAC Name

5-bromo-3-chloro-2-methoxyphenol

InChI

InChI=1S/C7H6BrClO2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3

InChI Key

SXCCRTRTFHPOIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)O

Origin of Product

United States

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